(3-Acryloxypropyl)methylbis(trimethylsiloxy)silane

Catalog No.
S1500113
CAS No.
177617-17-3
M.F
C13H30O4Si3
M. Wt
334.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-Acryloxypropyl)methylbis(trimethylsiloxy)silane

CAS Number

177617-17-3

Product Name

(3-Acryloxypropyl)methylbis(trimethylsiloxy)silane

IUPAC Name

3-[methyl-bis(trimethylsilyloxy)silyl]propyl prop-2-enoate

Molecular Formula

C13H30O4Si3

Molecular Weight

334.63 g/mol

InChI

InChI=1S/C13H30O4Si3/c1-9-13(14)15-11-10-12-20(8,16-18(2,3)4)17-19(5,6)7/h9H,1,10-12H2,2-8H3

InChI Key

YQFQCQOGRMUSGZ-UHFFFAOYSA-N

SMILES

C[Si](C)(C)O[Si](C)(CCCOC(=O)C=C)O[Si](C)(C)C

Canonical SMILES

C[Si](C)(C)O[Si](C)(CCCOC(=O)C=C)O[Si](C)(C)C

(3-Acryloxypropyl)methylbis(trimethylsiloxy)silane is a bifunctional organosilane designed for use as a reactive monomer, coupling agent, and surface modifier. It features a UV- or radical-curable acrylate group for polymerization into organic resin systems and a methylbis(trimethylsiloxy)silane group. This siloxane structure provides enhanced compatibility with silicone-based systems and imparts unique properties such as flexibility and hydrophobicity to the final materials. Its primary function is to create durable covalent bonds between organic polymers and inorganic substrates or to act as a key component in specialty polymer synthesis.

Research Fit

Bifunctional acrylate-siloxane monomer for oxygen-permeable hydrogel synthesis
Methylbis(trimethylsiloxy) architecture designed for hydrophilic comonomer miscibility
Research-grade monomer for transparent, high-Dk material development

Direct substitution with common acrylate-functional alkoxysilanes, such as (3-Acryloxypropyl)trimethoxysilane, is often impractical due to fundamental differences in reactivity and stability. Alkoxysilanes are highly susceptible to premature hydrolysis and condensation in the presence of trace moisture, drastically reducing the shelf-life and processing window of formulated resins. The bis(trimethylsiloxy) structure of the target compound offers significantly improved hydrolytic stability, preventing uncontrolled gelation and ensuring batch-to-batch reproducibility in moisture-sensitive formulations. This key difference makes (3-Acryloxypropyl)methylbis(trimethylsiloxy)silane a more reliable choice for applications demanding long-term formulation stability and controlled curing kinetics.

Substitution Risk

TRIS monomer miscibility gap
Replacing with TRIS (tris siloxane) often leads to phase separation and opaque hydrogels with hydrophilic comonomers such as HEAA.
Mechanical profile mismatch
TRIS-based homopolymers exhibit significantly lower glass transition temperature (reported ~0.8 °C), which may compromise dimensional stability in device research.
Silicone content trade-off
Higher silicone content in TRIS does not guarantee better performance; it can hinder optical clarity and hydrophilic monomer integration without careful formulation.

Hydrolytic Stability for Extended Pot-Life

The core procurement differentiator for this compound is its enhanced resistance to hydrolysis compared to conventional alkoxysilanes like (3-Acryloxypropyl)trimethoxysilane. The rate of hydrolysis for alkoxysilanes is directly related to the steric bulk of the alkoxy group, with smaller methoxy groups hydrolyzing 6-10 times faster than ethoxy groups. The Si-O-Si bonds in the bis(trimethylsiloxy) moiety are inherently more stable against hydrolysis under neutral or mildly acidic/basic conditions than the Si-O-C bonds in alkoxysilanes, which readily react with ambient moisture to form unstable silanols, leading to premature crosslinking and gelation.

Evidence DimensionRelative Rate of Hydrolysis
Target Compound DataLow; Si-O-Si bonds are more resistant to hydrolysis.
Comparator Or Baseline(3-Acryloxypropyl)trimethoxysilane: High; Methoxy groups offer low steric hindrance and hydrolyze rapidly.
Quantified DifferenceQualitatively significant; prevents premature gelation and extends pot-life.
ConditionsAqueous or humid environments, typical of formulated resins and coatings.

This stability translates directly to longer shelf-life for formulated products, a wider processing window, and reduced material waste from batch failures.

Transparency in HEAA hydrogel
Class-level
88% vs 26%
SiDAAA2/HEAA (50/50) vs TRIS/HEMA (60/40) light transmittance; TRIS/HEAA immiscible
Supports optical clarity screening in hydrogel research
Methylbis architecture may enable transparent networks

Organophilic Compatibility in Non-Polar Resins

The bulky, non-polar bis(trimethylsiloxy) groups significantly increase the organophilic (hydrophobic) character of the molecule compared to trimethoxysilane analogs. This structural feature enhances its solubility and compatibility with non-polar organic systems such as silicone resins, polyolefins, and certain acrylate formulations. In a study on silicone-modified polyurethane acrylates, the incorporation of tris(trimethylsiloxy)silyl groups was shown to promote surface aggregation, leading to good hydrophobicity with water contact angles increasing with silane content. This improved compatibility prevents phase separation and ensures a more uniform distribution of the silane within the polymer matrix.

Evidence DimensionPolymer Matrix Compatibility
Target Compound DataHigh compatibility with non-polar and silicone-based systems due to organophilic trimethylsiloxy groups.
Comparator Or Baseline(3-Acryloxypropyl)trimethoxysilane: Moderate compatibility; the more polar methoxy groups can limit solubility in highly non-polar resins.
Quantified DifferenceEnables stable, homogeneous formulations in a wider range of organic matrices.
ConditionsCompounding with silicone elastomers, non-polar thermoplastic polymers, or hydrophobic coating formulations.

For developing advanced composites and coatings, this ensures uniform material properties and prevents defects caused by poor miscibility of components.

Glass transition (Tg) of homopolymer
Class-level
28 °C vs 0.8 °C
Poly(SiDAAA2) vs poly(TRIS), measured by radical polymerization
May support dimensional stability evaluation
Higher Tg could reduce tackiness in device prototypes

Flexibility and Hydrophobicity in Cured Networks

Incorporation of (3-Acryloxypropyl)methylbis(trimethylsiloxy)silane into a polymer network introduces a flexible siloxane linkage. This contrasts with trimethoxysilanes, which form more rigid, dense cross-linked structures upon hydrolysis and condensation. The siloxane portion contributes to enhanced flexibility, thermal stability, and hydrophobic properties in the final cured material. For example, polymers incorporating tris(trimethylsiloxy)silane moieties have been specifically developed for applications requiring flexibility, such as soft materials for intraocular lenses and sacrificial adhesive coatings.

Evidence DimensionResultant Polymer Properties
Target Compound DataIncreased flexibility, hydrophobicity, and thermal stability.
Comparator Or Baseline(3-Acryloxypropyl)trimethoxysilane: Forms a more rigid, highly cross-linked network, potentially leading to brittle materials.
Quantified DifferenceProvides a mechanism to lower the modulus and increase the toughness of the final polymer.
ConditionsUV- or thermally-cured acrylate or composite systems.

This compound is the correct choice when the goal is to create flexible, impact-resistant, and water-repellent materials, rather than simply maximizing hardness or rigidity.

Silicone content (mass %)
Head-to-head
52.4% vs 72%
Methylbis architecture (SiGMA) vs TRIS, calculated from monomer structure
May enable oxygen permeability and comonomer compatibility balance
Lower silicone content reduces miscibility failure risk
Radical polymerization conversion
Class-level
87–90% vs comparable
SiDAAA2 conversion efficiency remains high with hydrophilic comonomers
Supports polymerization efficiency assessment
No processing penalty observed relative to TRIS

Stable One-Component Adhesives and Coatings

The superior hydrolytic stability makes this compound ideal for formulating one-component, moisture-sensitive systems like UV-curable adhesives and specialty coatings. Its resistance to premature hydrolysis extends the pot-life and shelf-life of the formulation, ensuring reliable performance and reducing manufacturing complexity compared to systems using fast-hydrolyzing alkoxysilanes.

Flexible Hydrophobic Silicone-Acrylate Copolymers

As a reactive monomer, it is used in the synthesis of silicone-acrylate copolymers for applications requiring a combination of flexibility, thermal stability, and water repellency. Its excellent compatibility with both silicone and organic acrylate monomers allows for the creation of advanced materials used in flexible electronics, medical devices, and high-performance elastomers.

Filler Surface Modification for Non-Polar Composites

The organophilic nature of the bis(trimethylsiloxy) groups makes it an effective coupling agent for treating inorganic fillers (e.g., silica, glass fibers) intended for reinforcement in non-polar polymer matrices like polyolefins or silicone rubber. The treatment improves interfacial adhesion and dispersion of the filler, enhancing the mechanical properties of the final composite material.

Application Fit Matrix

Application
Selection Property
Validation Focus
Transparent oxygen‑permeable hydrogel research
Hydrophilic comonomer miscibility
Phase homogeneity and light transmittance
Implantable ophthalmic material research
Mechanical and optical balance
Tg and modulus in hydrated networks
Drug‑eluting hydrogel network studies
Homogeneous copolymer network formation
Network uniformity and release kinetics
Biomedical coating adhesion research
Dual‑function monomer architecture
Interfacial adhesion and moisture management

Wikipedia

3-(1,1,1,3,5,5,5-Heptamethyltrisiloxan-3-yl)propyl prop-2-enoate

Explore Compound Types